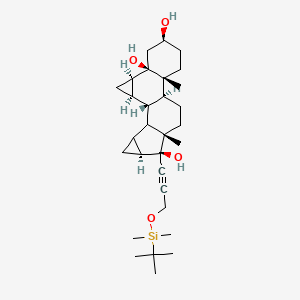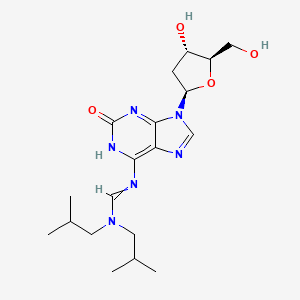
Vinorelbine N'b-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinorelbine is a semi-synthetic vinca-alkaloid with a broad spectrum of anti-tumor activity . It is used to treat metastatic non-small cell lung cancer (NSCLC) and is also used together with other medicines for the first-line treatment of advanced or metastatic NSCLC . It is categorized as a spindle poison, interfering with the polymerization of tubulin, a protein responsible for building the microtubule system which appears during cell division .
Synthesis Analysis
Vinorelbine is loaded on the surface of iron oxide nanoparticles produced by a solvothermal technique after coating with polydopamine (PDA) with varying weight ratios as a result of dopamine polymerisation and covalent bonding of thiol-polyethylene glycol (SH-PEG) . This study demonstrates a significantly higher drug loading efficiency of 98%, indicating the superior efficacy of this synthesis method .Molecular Structure Analysis
Vinorelbine differs from the natural compounds by the presence of an eight rather than nine member catharanine ring . Its molecular formula is C45H54N4O9 and it has a molecular weight of 794.93 .Chemical Reactions Analysis
Vinorelbine is loaded on the surface of iron oxide nanoparticles produced by a solvothermal technique after coating with polydopamine (PDA) with varying weight ratios as a result of dopamine polymerisation and covalent bonding of thiol-polyethylene glycol (SH-PEG) . The VNB/PDA/Fe3O4 nanoparticles have a saturation magnetisation value of 60.40 emu/g in vibrating sample magnetometry, which proves their magnetisation .Physical And Chemical Properties Analysis
Vinorelbine is formulated as a light yellow amorphous powder . Its molecular formula is C45H54N4O9 and it has a molecular weight of 794.93 .Safety And Hazards
Vinorelbine may cause serious side effects including severe constipation, stomach pain, bloody or black stools, numbness, tingling, muscle weakness, pain, redness, and peeling skin on your hands or feet, new or worsening cough, wheezing, chest tightness, trouble breathing, dark urine, jaundice (yellowing of the skin or eyes), pain, burning, irritation, or skin changes where the injection was given, or low blood cell counts .
Direcciones Futuras
Future directions for vinorelbine in the treatment of NSCLC are likely to be directed toward combination trials with other agents active in NSCLC . Current phase I-II trials, for example, combine vinorelbine with cisplatin, 5-fluorouracil/leucovorin, mitomycin-C, ifosfamide, carboplatin, and paclitaxel .
Propiedades
Número CAS |
74075-34-6 |
|---|---|
Nombre del producto |
Vinorelbine N'b-Oxide |
Fórmula molecular |
C₄₅H₅₄N₄O₉ |
Peso molecular |
794.93 |
Sinónimos |
(2β,3β,4β,5α,12R,19α)-4-(acetyloxy)-6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2-oxido-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methyl-Aspidospermidine-3-carboxylic Acid Methyl Ester,_x000B_3’,4’-D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



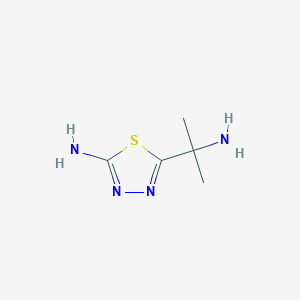
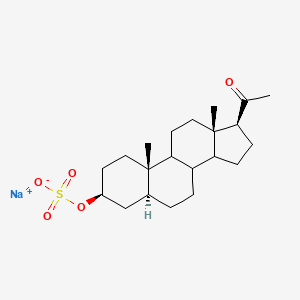
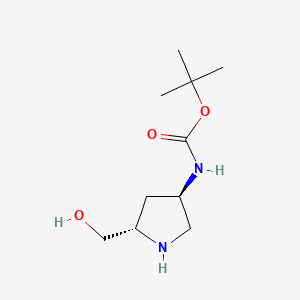
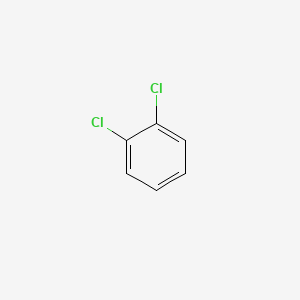
![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)
![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)

